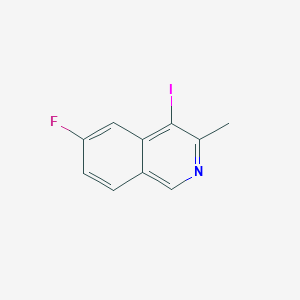

6-Fluoro-4-iodo-3-methylisoquinoline

Description

6-Fluoro-4-iodo-3-methylisoquinoline (C₁₀H₇FIN, MW: 287.07 g/mol) is a halogenated isoquinoline derivative characterized by fluorine at position 6, iodine at position 4, and a methyl group at position 2. Its structural uniqueness arises from the synergistic effects of fluorine (electron-withdrawing) and iodine (steric bulk), which enhance electronic properties and biological interactions . The compound’s IUPAC name and SMILES notation (CC1=NC=C2C=C(C=CC2=C1I)F) reflect its substitution pattern, critical for applications in medicinal chemistry and material science .

Properties

Molecular Formula |

C10H7FIN |

|---|---|

Molecular Weight |

287.07 g/mol |

IUPAC Name |

6-fluoro-4-iodo-3-methylisoquinoline |

InChI |

InChI=1S/C10H7FIN/c1-6-10(12)9-4-8(11)3-2-7(9)5-13-6/h2-5H,1H3 |

InChI Key |

MVVFLIOBTYGGJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C2C=CC(=CC2=C1I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-iodo-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of a fluorinated benzene derivative.

Cyclization Reaction: The fluorinated benzene derivative undergoes cyclization in the presence of a suitable catalyst, such as palladium or copper, to form the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-iodo-3-methylisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Cross-Coupling: Palladium or nickel catalysts are typically used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

6-Fluoro-4-iodo-3-methylisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-iodo-3-methylisoquinoline involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with proteins, enzymes, or other biomolecules, leading to modulation of their activity. The compound can also participate in electron transfer processes, affecting cellular pathways and functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 6-Fluoro-4-iodo-3-methylisoquinoline with structurally related compounds, emphasizing substituent positions and functional groups:

| Compound Name | Structural Features | Key Differences | Biological/Chemical Impact | References |

|---|---|---|---|---|

| This compound | F (C6), I (C4), CH₃ (C3) | Reference compound | High binding affinity, dual halogen effects | |

| Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate | I (C6), ester (C3), ketone (C4) | Iodine at C6 vs. C4; ester vs. methyl | Moderate anticancer activity | |

| 3-Fluoro-6-methylisoquinoline | F (C3), CH₃ (C6) | F and CH₃ positions reversed | Reduced steric hindrance, lower potency | |

| 6-Fluoro-4-methoxyquinoline | F (C6), OCH₃ (C4) | Methoxy (C4) vs. iodine (C4) | Enhanced antibacterial activity | |

| 4-Chloro-6-fluoro-3-methylquinoline | Cl (C4), F (C6), CH₃ (C3) | Cl vs. I at C4 | Higher reactivity in nucleophilic substitution | |

| 3-Iodo-8-methoxyquinolin-4(1H)-one | I (C3), OCH₃ (C8), ketone (C4) | Iodine at C3 vs. C4; methoxy at C8 | Distinct enzyme inhibition profile |

Halogenation Effects

- Fluorine vs. Iodine: Fluorine’s electronegativity enhances electronic interactions with biological targets (e.g., enzymes), while iodine’s steric bulk influences binding geometry. Dual substitution (F and I) in this compound provides a balance of electronic and steric effects, unlike singly halogenated analogs (e.g., 6-Fluoroquinoline) .

- Chlorine Substitution: Replacing iodine with chlorine (as in 4-Chloro-6-fluoro-3-methylquinoline) reduces steric hindrance but increases electrophilicity, altering reactivity in cross-coupling reactions .

Key Research Findings

- Electronic Properties: DFT studies suggest the iodine atom in this compound increases polarizability, enhancing π-stacking interactions in material science applications .

- Thermal Stability: The compound’s decomposition temperature (≥250°C) exceeds that of methoxy-substituted analogs (e.g., 6-Fluoro-4-methoxyquinoline, ~200°C), attributed to stronger C–I bonds .

Biological Activity

6-Fluoro-4-iodo-3-methylisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by a fused isoquinoline structure with fluorine and iodine substituents. The presence of these halogens significantly influences its chemical reactivity and biological interactions. The compound typically appears as a yellow crystalline solid and is utilized in various research domains, including organic synthesis and pharmacology.

Research indicates that this compound interacts with specific molecular targets, acting as either an inhibitor or an activator of certain enzymes. These interactions can influence various biochemical pathways, making the compound a candidate for therapeutic development. The precise mechanisms depend on the biological context, but studies suggest its potential in modulating enzyme activities critical for disease processes.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Acts on specific enzymes involved in metabolic pathways. |

| Receptor Interaction | Binds to various receptors, potentially affecting signaling pathways. |

| Anticancer Potential | Exhibits activity against cancer cell lines in preliminary studies. |

| Anti-inflammatory Effects | May modulate inflammatory responses through enzyme regulation. |

Case Studies and Research Findings

- Enzyme Interaction Studies : Investigations have employed techniques such as surface plasmon resonance and fluorescence spectroscopy to determine the binding affinity of this compound to biological targets. These studies are crucial for understanding its therapeutic potential and optimizing its efficacy in drug development.

- Pharmacological Applications : In pharmacological studies, this compound has shown promise as a lead compound for developing new therapeutic agents. Its ability to inhibit specific enzymes involved in disease processes suggests applications in treating conditions such as cancer and inflammatory diseases .

-

Comparative Analysis with Similar Compounds : A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound Name Structural Features Unique Attributes 5-Iodo-3-methylisoquinoline Lacks fluorine Different reactivity profile due to absence of fluorine 2-Fluoro-4-iodonicotinaldehyde Similar structure but different functional groups Distinct reactivity due to different positions of substituents 4-Iodo-3-fluorobenzaldehyde Similar functional group arrangement Different aromatic ring structure 3-Methylisoquinoline Lacks both iodine and fluorine Less reactive due to fewer substituents

This table illustrates how the unique arrangement of functional groups in this compound contributes to its distinct biological activities compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.